Mulberrofuran G is a naturally occurring compound primarily extracted from the bark of the mulberry tree (Morus alba L). This compound has gained significant attention due to its diverse pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties. Its potential therapeutic applications make it a subject of interest in various scientific fields, particularly in cancer research and pharmacology.
Mulberrofuran G is classified as a 2-arylbenzofuran derivative. It is predominantly sourced from the bark of the mulberry tree, which is known for its rich phytochemical profile. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
The synthesis of Mulberrofuran G can be achieved through various methods, including:
The extraction process typically utilizes organic solvents, and the purification stages may include:
The molecular formula of Mulberrofuran G is . Its structure consists of a complex arrangement of carbon rings with multiple functional groups, contributing to its biological activity.
Mulberrofuran G participates in several chemical reactions that enhance its pharmacological properties:
The compound shows significant binding interactions with various enzymes, indicating its potential as an inhibitor in biochemical pathways. For example, it has been identified as a competitive inhibitor of tyrosinase, which is relevant in skin pigmentation and cancer research .
Mulberrofuran G exhibits its pharmacological effects primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis:
Mulberrofuran G has several scientific uses:
Mulberrofuran G (MG), a benzofuran flavonoid, was first isolated in the mid-1980s from the root bark of Morus alba L. (white mulberry) during phytochemical investigations of traditional medicinal plants. Early structural elucidation efforts by Japanese researchers identified its unique Diels-Alder adduct architecture, distinguishing it from simpler flavonoids [9]. The compound gained significant attention in the 2000s when systematic screening of Morus species revealed its presence in related plants like Morus nigra and Morus wittiorum, often alongside analogs such as mulberrofuran F and albanol B [1] [9]. Initial pharmacological studies focused on its antioxidant properties, but later research uncovered its multifaceted bioactivities, including tyrosinase inhibition and antiviral effects, positioning MG as a high-value target for natural product chemistry [4] [8]. The first total synthesis of MG remains challenging due to its stereochemical complexity, making plant extraction the primary source for research [9].
Table 1: Key Milestones in Mulberrofuran G Research
Year | Event | Significance |
---|---|---|
1985 | Initial isolation from Morus alba | Structural identification as benzofuran flavonoid |
2000s | Discovery in M. nigra and M. wittiorum | Expanded natural sources and chemotaxonomic relevance |
2010 | Characterization of analogs (e.g., wittiorumins) | Revealed structural diversity in Morus genus |
2018 | Kinetic analysis as tyrosinase inhibitor | Established mechanism of enzyme inhibition |
2020s | Identification as NOX4 inhibitor | Elucidated role in oxidative stress pathways |
MG occurs natively in multiple Morus species, with the highest concentrations detected in the root bark (0.4–1.2% dry weight) and stem bark of M. alba, M. nigra, and M. wittiorum [1] [9]. Its biosynthesis proceeds via the phenylpropanoid pathway, where precursors like p-coumaroyl-CoA and malonyl-CoA undergo stepwise condensation, cyclization, and oxidation to form the benzofuran core [5]. Key enzymatic steps involve chalcone synthase (CHS) for the flavonoid scaffold and cytochrome P450 monooxygenases for furan ring formation. Diels-Alderases catalyze the stereospecific [4+2] cycloaddition between diene (e.g., chalcone) and dienophile (e.g., prenylflavonoid) units, generating MG’s characteristic hexacyclic structure [9]. Environmental factors like UV exposure and pathogen stress upregulate these biosynthetic enzymes, enhancing MG accumulation as a phytoalexin [5]. Notably, M. australis and M. rubra contain lower MG levels but produce structural analogs like mulberrofuran O and sorocein A, indicating species-specific metabolic diversification [9].
Table 2: Distribution of Mulberrofuran G in Morus Species
Species | Plant Part | Concentration | Co-occurring Analogs |
---|---|---|---|
Morus alba | Root bark | 0.8–1.2% dw | Albanol B, Kuwanon G |
Morus nigra | Stem bark | 0.4–0.7% dw | Mulberrofuran F, Oxyresveratrol |
Morus wittiorum | Stem bark | 0.6–0.9% dw | Wittiorumin G, Wittifurans P–R |
Morus australis | Root bark | Trace–0.3% dw | Albanol A, Mulberroside A |
Mulberrofuran G (C₃₄H₂₆O₈; molecular weight 562.57 g/mol) is classified as a benzofuran flavonoid with a complex Diels-Alder adduct backbone [7] [8]. Its structure features:
The compound’s pentacyclic scaffold exhibits chirality at C-3a, C-8a, C-13b, and C-13c, with natural MG predominantly existing as the (3aS,8aS,13bS,13cR) stereoisomer [7]. This configuration is crucial for bioactivity, as synthetic epimers show reduced potency. MG’s significance in flavonoid research stems from:
Table 3: Structural Attributes and Bioactive Significance of Mulberrofuran G
Structural Feature | Chemical Role | Biological Significance |
---|---|---|
6-Hydroxybenzofuran unit | Electron donor | NOX4 inhibition (IC₅₀: 6.9 µM); ROS suppression |
Methylcyclohexene ring (C-11) | Hydrophobic anchor | Competitive tyrosinase binding (Kᵢ: 5.19 µM) |
Ortho-dihydroxyphenyl groups | Metal chelation sites | Antioxidant activity; copper ion coordination |
Stereospecific adduct core | 3D shape complementarity | Selective JAK2/STAT3 pathway inhibition in cancer cells |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9